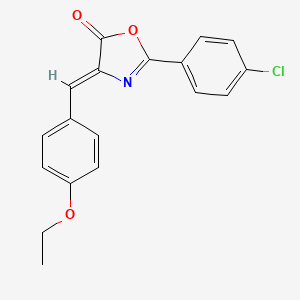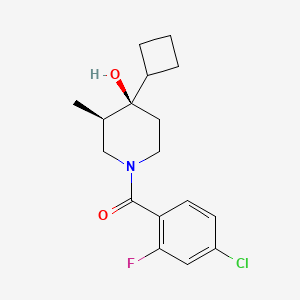![molecular formula C15H17N3O2 B5563617 2-FURYL[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE](/img/structure/B5563617.png)
2-FURYL[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-FURYL[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of N-arylpiperazines. This compound is characterized by the presence of a furan ring, a pyridine ring, and a piperazine moiety. It has garnered interest in the scientific community due to its potential therapeutic applications and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-FURYL[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE typically involves the reaction of furyl methanone with a piperazine derivative. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride as a base. The reaction is carried out by reacting furyl methanone with 4-(3-pyridylmethyl)piperazine under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-FURYL[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Furanones and pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperazines and pyridines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-FURYL[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may interfere with bacterial cell wall synthesis and DNA replication .
Comparación Con Compuestos Similares
Similar Compounds
- 2-FURYL[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE
- 2-FURYL[4-(1H-INDOL-4-YL)PIPERAZINO]METHANONE
- 2-FURYL[4-(7-METHYLTHIENO[3,2-D]PYRIMIDIN-4-YL)PIPERAZINO]METHANONE
Uniqueness
2-FURYL[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE is unique due to the presence of both furan and pyridine rings, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Propiedades
IUPAC Name |
furan-2-yl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c19-15(14-4-2-10-20-14)18-8-6-17(7-9-18)12-13-3-1-5-16-11-13/h1-5,10-11H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNWGHHWDLOIQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5563536.png)
![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5563542.png)

![ethyl 2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3,5-dimethyl-2H-pyrrole-4-carboxylate](/img/structure/B5563549.png)
![4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-1-piperazinesulfonamide](/img/structure/B5563558.png)
![Ethyl 3-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]propanoate](/img/structure/B5563573.png)



![N-[(3,4-dimethylphenyl)(3-pyridinyl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5563594.png)

![8-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5563609.png)
![4-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5563631.png)

